N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide
Description
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a triazolopyridine core fused with a 1,2,4-oxadiazole ring at position 8 and an isoxazole-5-carboxamide moiety linked via a methylene group. This structure combines multiple pharmacophoric elements: the 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the triazolopyridine scaffold often contributes to π-π stacking interactions in biological targets . The isoxazole carboxamide group may enhance solubility and target affinity.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O3/c1-8-17-14(24-20-8)9-3-2-6-21-11(18-19-12(9)21)7-15-13(22)10-4-5-16-23-10/h2-6H,7H2,1H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJQAWAEVFEVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates multiple bioactive moieties, including oxadiazole and triazole rings, which are known for their pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₄N₈O₃, with a molecular weight of 366.33 g/mol. Its structure features a combination of fused rings which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₈O₃ |
| Molecular Weight | 366.33 g/mol |
| CAS Number | 2034349-48-7 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole and oxadiazole derivatives against various pathogens. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis and other bacterial strains with IC50 values in the low micromolar range .
2. Anticancer Properties
The compound's structural components suggest potential as an anticancer agent. Similar derivatives have been evaluated for their ability to inhibit key signaling pathways involved in tumor growth and metastasis. For example, certain triazole derivatives have demonstrated selective inhibition of cancer cell proliferation in vitro .
3. Anti-inflammatory Effects
Compounds containing oxadiazole and triazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways . This suggests that this compound may also possess similar effects.
Study 1: Antimycobacterial Activity
A recent study focused on synthesizing various substituted derivatives of triazoles and evaluating their activity against Mycobacterium tuberculosis. Among the tested compounds, those with oxadiazole substitutions exhibited IC50 values ranging from 1.35 to 2.18 μM . This positions this compound as a candidate for further development in anti-tubercular therapies.
Study 2: Anticancer Potential
Another study investigated the anticancer properties of similar triazole-based compounds. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values below 10 μM. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell signaling .
Scientific Research Applications
Anticancer Properties
The compound has shown promising anticancer activity in several studies. The oxadiazole and triazole moieties are known for their ability to inhibit cancer cell proliferation:
- Mechanism of Action : The compound is believed to exert its anticancer effects by interacting with specific molecular targets involved in cancer cell growth and survival. For instance, derivatives of oxadiazoles have been reported to inhibit key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and Src kinases, which are crucial in various cancers .
-
Case Studies :
- A study demonstrated that similar compounds with oxadiazole structures exhibited IC50 values lower than standard chemotherapeutic agents against multiple cancer cell lines, indicating their potential as effective anticancer agents .
- Another research highlighted the synthesis of various substituted oxadiazoles that showed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 0.24 to 4.18 µM .
Biological Activities
Apart from anticancer properties, N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide may also exhibit other biological activities:
- Antimicrobial Activity : Compounds containing oxadiazole and isoxazole rings have been studied for their antimicrobial properties. They demonstrate effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity |
|---|---|
| Oxadiazole Ring | Anticancer activity through EGFR inhibition |
| Triazole Moiety | Enhanced potency against specific cancer types |
| Isoxazole Component | Contributes to overall biological activity |
This table summarizes how different structural components contribute to the compound's biological activities.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its pharmacological profile:
- Synthesis Steps :
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the triazole moiety.
- Final modifications to incorporate the isoxazole and carboxamide functionalities.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxamide group in the compound is synthesized via coupling reactions between the triazolopyridine-methylamine intermediate and isoxazole-5-carboxylic acid. Key conditions and yields are summarized below:
-
Mechanism : Activation of the carboxylic acid (isoxazole-5-carboxylic acid) using carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) forms an active ester intermediate, which reacts with the primary amine on the triazolopyridine core .
-
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) is commonly used .
Oxadiazole Ring Stability and Reactivity
The 3-methyl-1,2,4-oxadiazol-5-yl group exhibits stability under acidic and basic conditions but undergoes ring-opening in the presence of strong nucleophiles:
-
Reduction : Borane-dimethyl sulfide selectively reduces the oxadiazole’s N–O bond, yielding a primary alcohol while preserving the triazole and isoxazole rings .
Functionalization of the Triazolopyridine Core
The triazolopyridine scaffold participates in electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
Limited reactivity due to electron-deficient nature. Nitration or halogenation requires forcing conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 100°C | Low yield (<10%); regioselectivity undefined |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable introduction of aryl/heteroaryl groups:
| Reaction Type | Conditions | Catalysts/Reagents | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Phenylboronic acid | 44% |
Isoxazole Ring Modifications
The isoxazole-5-carboxamide group participates in cycloadditions and substitutions:
| Reaction Type | Conditions | Observations | Reference |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, toluene, 110°C | Forms bicyclic adduct (unstable) | |
| N-Alkylation | NaH, DMF, alkyl halide | Low efficiency (<20%) |
Biological Activity and Stability
The compound’s stability in physiological conditions (pH 7.4, 37°C) was assessed:
| Parameter | Conditions | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| Plasma stability | Human plasma, 37°C | >24h | |
| Microsomal stability | Rat liver microsomes | 8.2h |
-
Hydrolysis : The carboxamide group resists enzymatic cleavage in plasma but undergoes slow hydrolysis in microsomes .
Key Reaction Pathways
A generalized synthesis route is outlined below:
Comparison with Similar Compounds
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d)
- Structure : Contains a pyrimidine-oxadiazole hybrid core with a nitro-phenyl substituent.
- Physical Properties : Melting point (261–262°C), yield (85%), and spectral data (IR: 1680 cm⁻¹ for C=N; NMR: δ 8.5–7.5 ppm for aromatic protons) indicate high crystallinity and stability .
- Comparison : Unlike the target compound, 5d lacks the triazolopyridine scaffold, which may reduce its ability to engage in π-stacking interactions. The nitro group could confer higher reactivity but lower metabolic stability.
5-(6-(4-Methoxyphenyl)-4-methyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5g)
- Structure : Features a methoxy-phenyl group on the pyrimidine ring.
- Physical Properties : Higher yield (90%) and lower melting point (236–237°C) compared to 5d, suggesting improved solubility due to the methoxy group .
- However, the absence of the isoxazole carboxamide group limits its hydrogen-bonding capacity relative to the target compound.
Analogues with Triazolopyridine/Pyrazine Cores
N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- Structure : Shares a triazolopyrazine core but substitutes the oxadiazole ring with a methoxy group and uses a benzothiadiazole carboxamide.
- Key Differences : The benzothiadiazole group introduces sulfur atoms, which may alter electronic properties (e.g., increased polarizability) compared to the isoxazole carboxamide in the target compound .
Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide)
- Structure : Contains a methyl-oxadiazole-pyridinyl group fused to a bicyclic oxazolo-oxazine system.
- Synthesis : Prepared via palladium-catalyzed coupling (45.5% yield), highlighting a scalable route for similar compounds .
- Comparison: The acetamide group in Compound 60 may reduce solubility compared to the target compound’s isoxazole carboxamide.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Analogues vs. Target Compound
Spectral Analysis Insights
- NMR Shifts : Substituents in regions analogous to the target compound’s methyl-oxadiazole and isoxazole groups (e.g., methoxy in 5g) cause predictable chemical shift changes (e.g., δ 3.8 ppm for OCH₃) .
Q & A
Q. What synthetic routes are commonly used to prepare the triazolopyridine core in this compound?
The triazolopyridine scaffold is typically synthesized via cyclization reactions. For example, a [1,2,4]triazolo[4,3-a]pyridine derivative can be prepared by reacting hydrazine hydrate with a pyridine precursor under reflux conditions. In one protocol, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was cyclized using phosphorus oxychloride to form the triazole ring . Key intermediates like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol are often generated using thiosemicarbazide or similar reagents .
Q. How is the isoxazole-5-carboxamide moiety introduced into the molecule?
The isoxazole group is typically appended via nucleophilic substitution or coupling reactions. For instance, carboxamide linkages can be formed by reacting an activated ester (e.g., isoxazole-5-carbonyl chloride) with a primary amine on the triazolopyridine core. Evidence suggests that N-alkylation using K₂CO₃ in DMF at room temperature is effective for attaching methylene-linked substituents .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H NMR : To confirm substitution patterns and integration ratios (e.g., methyl groups at δ 2.5–2.7 ppm).
- IR Spectroscopy : To verify carbonyl stretches (~1650–1700 cm⁻¹) and heterocyclic C-N vibrations .
- HPLC : To assess purity (>95% is standard for pharmacological studies) .
- Elemental Analysis : To validate molecular formula consistency .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on enzyme inhibition (e.g., 14α-demethylase lanosterol for antifungal activity) and antioxidant assays (e.g., DPPH radical scavenging). Molecular docking studies using PDB structures (e.g., 3LD6) can prioritize targets .
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound’s activity?
Docking studies (e.g., AutoDock Vina) can identify key interactions between the oxadiazole and triazole moieties with enzyme active sites. For example, the 3-methyl-1,2,4-oxadiazol-5-yl group may form hydrogen bonds with catalytic residues in fungal CYP51, as seen in analogs . Adjusting substituents on the pyridine ring (e.g., methoxy vs. halogen) can enhance binding affinity based on steric and electronic compatibility .
Q. How should researchers address contradictory data in SAR studies?
Contradictions in structure-activity relationships (SAR) often arise from off-target effects or assay variability. To resolve this:
Q. What strategies improve synthetic yield for multi-step reactions involving this compound?
- Optimize Coupling Steps : Replace traditional alkylation with Mitsunobu reactions for stereochemical control.
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to introduce aryl groups .
- Purification : Employ flash chromatography with gradients (e.g., 10–50% EtOAc/hexane) to separate polar byproducts .
Q. How can computational methods accelerate reaction design for derivatives?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for cyclization steps. ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis . For example, simulating the ring-opening of oxadiazole intermediates can guide solvent selection (e.g., DMF vs. THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
